Fmoc-Lys(Boc)-OH-13C6,15N2 falls under the category of labeled amino acids. It is classified as a reagent in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). The isotopic labeling makes it valuable for tracking and studying biological processes through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
The synthesis of Fmoc-Lys(Boc)-OH-13C6,15N2 involves several key steps:
The molecular formula of Fmoc-Lys(Boc)-OH-13C6,15N2 is , with a molecular weight of approximately 476.48 g/mol .
The structural integrity of this compound is crucial for its function as a building block in peptide synthesis, ensuring that it can effectively form peptide bonds with other amino acids .
Fmoc-Lys(Boc)-OH-13C6,15N2 participates in several key chemical reactions:
Fmoc-Lys(Boc)-OH-13C6,15N2 acts primarily as a reagent in solid-phase peptide synthesis, targeting the formation of peptide bonds between amino acids.
The mechanism involves coupling reactions where the activated carboxyl group of one amino acid reacts with the free amino group of Fmoc-Lys(Boc)-OH-13C6,15N2 to form a stable peptide bond. This process is facilitated by coupling reagents that promote nucleophilic attack on the carbonyl carbon .
This compound plays a significant role in synthesizing peptides by forming peptide bonds that link amino acids into chains, ultimately leading to functional proteins involved in various biological processes.
The efficiency of these reactions can be influenced by environmental conditions such as pH and temperature, which affect the reactivity of functional groups involved in peptide bond formation .
The compound has hazard statements indicating potential toxicity (H302), reproductive toxicity (H361), and environmental hazards (H410). Proper safety protocols should be followed when handling this compound .
Fmoc-Lys(Boc)-OH-13C6,15N2 has diverse applications across several fields:
The trajectory of isotope labeling spans >80 years, originating with radioactive tracers (e.g., ¹⁴C, ³H) that posed safety limitations. The shift toward stable isotopes accelerated in the 1990s with breakthroughs in MS sensitivity and NMR pulse sequences. Early peptide labeling relied on post-synthetic modifications, such as H₂¹⁸O exchange during enzymatic digestion—a method prone to incomplete labeling and back-exchange artifacts [2]. Metabolic labeling strategies like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) emerged as transformative alternatives. SILAC incorporates labeled amino acids directly into cellular proteomes during translation, enabling accurate quantification of protein expression dynamics [3].
Fmoc-based SPPS further propelled precision labeling by allowing site-specific incorporation of modified residues like Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂. This method circumvents metabolic variability, ensuring uniform labeling at designated positions. Modern workflows integrate these approaches—using metabolic labeling for in vivo studies and synthetic building blocks for tailored peptides—to achieve multiplexed quantitation (e.g., triple-SILAC with ¹³C₆/¹⁵N₂-lysine) [3] [5].
Strategy | Mechanism | Advantages | Limitations |
---|---|---|---|
Metabolic (SILAC) | In vivo incorporation during translation | Holistic proteome coverage; cell-compatible | Limited to specific amino acids |
Post-synthetic | Chemical/enzymatic post-translational modification | Flexible; no cell dependence | Incomplete labeling; side reactions |
Solid-Phase Synthesis | Incorporation of labeled building blocks | Site-specific control; high purity | Cost-intensive; scale limitations |
Dual-protected lysine derivatives serve as molecular "switches" that orchestrate precise peptide assembly. The Fmoc group shields the α-amino group during chain elongation and is cleaved under basic conditions (e.g., piperidine), while the Boc group preserves the ε-amino functionality until final acidolytic deprotection (e.g., trifluoroacetic acid). This orthogonality prevents undesired side-chain reactions during synthesis, critical for constructing complex peptides containing multiple lysine residues [4] [6].
The ¹³C₆/¹⁵N₂-labeled variant amplifies this utility by enabling:
The molecular architecture of Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂ reflects deliberate optimization for synthesis, detection, and stability:
Isotopic Selection: Uniform ¹³C₆ labeling ensures all carbon atoms contribute to the +6 Da mass increment, while dual ¹⁵N₂ atoms add +2 Da, creating a net +8 Da shift. This mass difference is easily resolvable in high-resolution MS (e.g., Orbitrap systems), minimizing interference from near-isobaric species [3] [6]. For NMR, ¹³C/¹⁵N enrichment enhances the signal-to-noise ratio by >4-fold compared to ¹⁵N alone, crucial for analyzing large proteins or membrane complexes [9].
Protective Group Synergy: The acid-labile Boc group (stable to bases) and base-labile Fmoc group (stable to acids) enable sequential deprotection. This is essential for synthesizing post-translationally modified peptides—e.g., acetylated lysine variants—where selective ε-amino modification is required [4] [6].
Stereochemical Integrity: The L-configuration at the α-carbon ([α]₂₀ = -14.5°) ensures compatibility with biological systems, maintaining native protein folding and receptor interactions. Racemization is minimized during synthesis due to the steric bulk of the Fmoc group [4].
Synthetic challenges include cost (e.g., ~$5,360/g) and isotopic dilution risks. However, advances in ¹³C/¹⁵N feedstock production have improved accessibility, while QC protocols (HPLC-MS, NMR) verify >97% chemical and isotopic purity precluding degradation [6] [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: